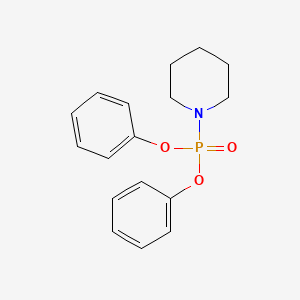

Diphenyl 1-piperidinylphosphonate

Description

Diphenyl 1-piperidinylphosphonate is an organophosphorus compound characterized by a central phosphorus atom bonded to a piperidinyl group and two phenyl ester groups. Its structure confers unique electronic and steric properties, making it relevant in coordination chemistry, catalysis, and host-guest interaction studies.

Properties

Molecular Formula |

C17H20NO3P |

|---|---|

Molecular Weight |

317.32 g/mol |

IUPAC Name |

1-diphenoxyphosphorylpiperidine |

InChI |

InChI=1S/C17H20NO3P/c19-22(18-14-8-3-9-15-18,20-16-10-4-1-5-11-16)21-17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2 |

InChI Key |

FEFQSANAAZUCLC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Arbuzov Reaction: A Foundational Approach

The Arbuzov reaction remains a cornerstone for synthesizing phosphonates, including diphenyl 1-piperidinylphosphonate. This method involves the nucleophilic substitution of an alkyl halide with a trialkyl phosphite. In the context of piperidine derivatives, the reaction typically proceeds via the interaction of a piperidine-containing alkyl halide with diphenyl phosphite.

For instance, the reaction of 1-chloropiperidine with diphenyl phosphite under reflux conditions in an inert solvent like toluene yields this compound . The mechanism entails the formation of a pentavalent phosphorus intermediate, followed by the elimination of hydrogen chloride. Key parameters influencing yield include temperature (optimized at 120°C), reaction duration (12–24 hours), and the stoichiometric ratio of reactants. A study involving analogous piperidine nitroxide phosphonates reported yields up to 65% under similar conditions .

Table 1: Arbuzov Reaction Conditions for this compound

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Temperature | 120°C | 65 | |

| Solvent | Toluene | - | |

| Reaction Time | 12–24 hours | 58–65 |

Horner-Wadsworth-Emmons (HWE) Reaction: Olefination Strategy

The HWE reaction, traditionally used for olefin synthesis, has been adapted for phosphonate preparation. This method employs phosphonate carbanions to deprotonate carbonyl compounds, forming α,β-unsaturated phosphonates. For this compound, the sodium salt of diphenyl methylenephosphonate reacts with 1-piperidinyl ketones under reflux.

In a representative procedure, the sodium salt of tetraethyl methylenediphosphonate was heated with 4-oxo-TEMPO (1-oxyl-4-oxo-2,2,6,6-tetramethylpiperidine) in toluene, yielding a paramagnetic phosphonate at 58% efficiency . Substituting tetraethyl with diphenyl phosphonate derivatives could directly generate the target compound. The reaction’s success hinges on the base strength (e.g., sodium hydride) and anhydrous conditions to prevent hydrolysis.

Purification and Isolation Techniques

Post-synthetic purification is critical for achieving pharmaceutical-grade purity (>99%). Acid addition salt formation, as demonstrated in the synthesis of related piperidine derivatives, offers a robust purification strategy . For example, treating crude this compound with toluenesulfonic acid in ethanol precipitates the toluenesulfonate salt, which is then neutralized with potassium carbonate to regenerate the free base .

Recrystallization from ethanol or isopropanol further enhances purity. A patent detailing the purification of 1-[4-(tert-butyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone reported that recrystallization from ethanol elevated purity from 94.97% to 99.9% . Similar protocols applied to this compound could mitigate impurities such as unreacted phosphite or halide byproducts.

Industrial-Scale Synthesis Considerations

Scalability demands solvent recovery and cost-effective catalysts. The use of dimethylformamide (DMF) as a co-solvent with toluene accelerates reaction kinetics by enhancing reagent solubility . Furthermore, conducting reactions under nitrogen atmosphere minimizes oxidative degradation, a factor critical for maintaining product color and stability .

Table 2: Industrial Optimization Parameters

Chemical Reactions Analysis

Types of Reactions: Diphenyl 1-piperidinylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphonates .

Scientific Research Applications

Synthesis and Chemical Applications

Diphenyl 1-piperidinylphosphonate serves as a crucial reagent in the synthesis of phosphonate esters and other related compounds. Its utility in organic synthesis is highlighted by its role in:

- Formation of Phosphonates : The compound facilitates the generation of phosphonate derivatives through various reaction pathways, including nucleophilic substitutions and coupling reactions. It is particularly effective in reactions involving heterocycles, where it can enhance reactivity and selectivity .

- Heterocyclic Chemistry : Recent studies have shown that this compound can be employed in one-pot reactions to synthesize complex heterocycles, which are valuable in pharmaceutical applications. For instance, it has been used to create piperidinylphosphine oxides with high yields, showcasing its efficiency in multi-component reactions .

The biological applications of this compound are primarily centered around its inhibitory effects on various enzymes:

- Enzyme Inhibition : Research indicates that phosphonic acid analogues of this compound exhibit significant inhibitory activity against human and porcine alanine aminopeptidases. These inhibitors are being explored for their potential therapeutic uses, particularly in treating diseases where these enzymes play a critical role .

- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships of derivatives of this compound have revealed insights into optimizing their inhibitory potency. Molecular modeling simulations have been employed to refine the design of new inhibitors based on this compound .

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Case Study 1: Synthesis of Isoindolin-1-one-3-phosphonates

A study demonstrated the synthesis of isoindolin-1-one-3-phosphonates using this compound in a one-pot reaction with aromatic amines and formylbenzoic acid. The results showed yields up to 75% under optimized conditions, indicating the compound's effectiveness in generating complex structures from simple precursors . -

Case Study 2: Development of Inhibitors for Aminopeptidases

In another investigation, analogues derived from this compound were tested for their ability to inhibit alanine aminopeptidases. The study utilized molecular docking simulations to predict binding affinities, leading to the identification of several potent inhibitors that could serve as leads for drug development .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Reagent for phosphonate esters | High yields in multi-component reactions |

| Heterocyclic Chemistry | Synthesis of piperidinyl derivatives | Effective in one-pot reactions with various substrates |

| Biological Activity | Enzyme inhibition (alanine aminopeptidases) | Significant inhibitory effects observed |

| Structure-Activity Relationships | Optimization of inhibitor design | Insights gained from molecular modeling simulations |

Mechanism of Action

The mechanism of action of diphenyl 1-piperidinylphosphonate involves its interaction with various molecular targets. In biological systems, it can act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. The compound’s phosphonate group allows it to bind to metal ions, which can modulate enzyme activity and other biochemical pathways .

Comparison with Similar Compounds

Host-Guest Interaction Strength in Supercritical CO₂

- Diphenyl(4-adamantylphenyl)phosphine (AdTPP) : Exhibits the strongest host-guest interaction among phosphines tested in supercritical CO₂ (scCO₂), with an association constant ($Kf$) approximately twice that of diphenyl(4-phenylphenyl)phosphine and diphenyl[4-(4-tert-butylphenyl)-phenyl]phosphine ($Kf \sim 10^2$) .

- Key Insight : The adamantyl group in AdTPP enhances $Kf$ due to its bulky, rigid structure, which improves binding affinity. However, $Kf$ values in scCO₂ are lower than those of similar phosphines in aqueous systems, attributed to the absence of hydrophobic effects in scCO₂ .

- Implication for Diphenyl 1-Piperidinylphosphonate: Substituting phenyl groups with polar or bulky substituents (e.g., piperidinyl) may modulate host-guest interactions, particularly in non-polar solvents.

Reactivity in Pudovik Reactions

- Tetraalkyl Hydroxymethylene-bisphosphonates and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonates: Synthesized via Pudovik reaction between dialkyl phosphites and carbonyl compounds. These derivatives undergo rearrangements to form stable α-oxophosphonates .

- Key Insight: The electronic nature of substituents (e.g., diphenylphosphinoyl vs. piperidinyl) influences reaction pathways and product stability. Piperidinyl groups, being electron-donating, may alter reactivity compared to phenyl or alkyl substituents.

Structural and Functional Group Variations

- Dipinacolyl Dimethyldiphosphonate : Features a diphosphonate core with pinacolyl (1,2,2-trimethylpropyl) ester groups ($C{14}H{32}O5P2$) .

- Cis-1,2-Bis(diphenylphosphino)ethylene (dppen): A bidentate ligand with ethylene-linked diphenylphosphino groups ($C{26}H{22}P_2$), widely used in transition-metal catalysis .

- Comparison Table :

Solvent and Environmental Effects

- Supercritical CO₂ vs. Aqueous Systems : Phosphines like AdTPP show reduced $K_f$ in scCO₂ compared to water due to the lack of hydrophobic stabilization .

- Implication : this compound’s performance in scCO₂ may benefit from polar substituents (e.g., piperidinyl) to enhance solvation-driven interactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing diphenyl 1-piperidinylphosphonate, and how is its purity validated?

- Methodology : Synthesis typically involves nucleophilic substitution between piperidine derivatives and activated phosphonate intermediates. Post-synthesis, characterization employs spectroscopic techniques:

- IR spectroscopy identifies functional groups (e.g., P=O stretching at ~1250–1300 cm⁻¹).

- Multinuclear NMR (¹H, ¹³C, ³¹P) confirms structural integrity. For example, ³¹P NMR resolves phosphorus environments (δ ~10–25 ppm for phosphonates).

- Mass spectrometry validates molecular weight and fragmentation patterns.

- Elemental analysis ensures stoichiometric purity (>98%) .

- Purity Validation : Use reversed-phase HPLC with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) for baseline separation of impurities .

Q. Which analytical techniques are optimal for assessing stability and degradation products of this compound in aqueous media?

- Accelerated Stability Testing : Conduct stress studies under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via:

- HPLC-UV/Vis with photodiode array detection to track byproducts (e.g., phosphonic acid derivatives).

- LC-MS/MS identifies degradation pathways, such as hydrolysis of the phosphonate ester bond .

- Storage Recommendations : Store under inert atmosphere (N₂) at –20°C to minimize hydrolysis .

Advanced Research Questions

Q. How can experimental design mitigate contradictions in bioactivity data for this compound derivatives?

- Case Study : In cytotoxicity assays, discrepancies may arise from solvent effects (e.g., DMSO concentration >0.1% induces false positives).

- Mitigation Strategies :

- Use vehicle controls and standardized cell lines (e.g., HepG2 or MCF-7).

- Validate results with orthogonal assays (e.g., apoptosis markers via flow cytometry).

- Data Interpretation : Cross-reference with computational models (e.g., molecular docking to assess target binding affinity) .

Q. What strategies resolve conflicting impurity profiles reported in this compound batches?

- Root Cause Analysis : Variations may stem from residual piperidine or phosphoryl chloride intermediates.

- Impurity Profiling : Employ HPLC-ELSD (evaporative light scattering detection) for non-chromophoric impurities.

- Reference Standards : Use certified impurities (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) for spiking studies .

Q. How can this compound be adapted as a fluorescent probe for intracellular superoxide anion (O₂⁻) detection?

- Design Rationale : The diphenyl phosphonate group acts as an electron-withdrawing moiety, stabilizing the probe’s fluorescence "off" state until O₂⁻ triggers cleavage.

- Experimental Workflow :

- Synthesis : Conjugate phosphonate to a BODIPY fluorophore via a thioketal linker.

- Validation : Test selectivity against ROS (e.g., H₂O₂, NO) in buffer (pH 7.4) and live cells (confocal microscopy).

- Limitations : Optimize cell permeability using PEGylation or nanoparticle encapsulation .

Methodological Best Practices

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE Requirements : Gloves (nitrile), lab coat, and safety goggles.

- Decontamination : Use 10% sodium bicarbonate for spills (neutralizes acidic hydrolysis products).

- Training : Mandatory annual refreshers on emergency response (e.g., eye wash station use) and waste disposal .

Q. How should researchers address batch-to-batch variability in phosphonate reactivity during cross-coupling reactions?

- Quality Control : Pre-screen batches via ³¹P NMR to assess active phosphorus content.

- Reaction Optimization : Adjust equivalents of coupling partners (e.g., Pd catalysts) based on batch purity.

- Troubleshooting : If yields drop, introduce molecular sieves to scavenge moisture or switch to anhydrous solvents (e.g., THF over DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.